Nalfuranfine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

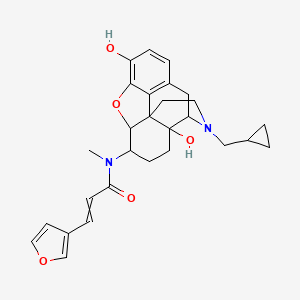

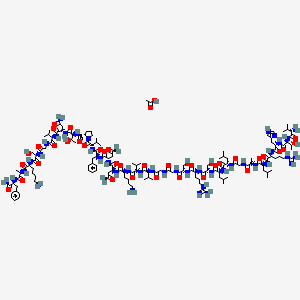

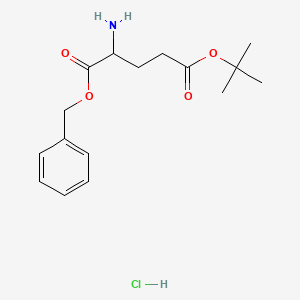

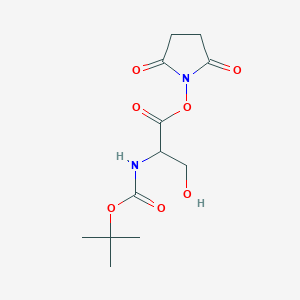

Nalfurafine is a synthetic compound known for its potent and selective activation of the kappa-opioid receptor. It is primarily used as an antipruritic agent, particularly in patients undergoing hemodialysis or suffering from chronic liver diseases. Nalfurafine was first synthesized and characterized in 1998 and has since been approved for clinical use in Japan under the brand name Remitch .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalfurafine is synthesized through a series of chemical reactions starting from the opioid antagonist naltrexone. The synthetic route involves structural modifications to introduce the necessary functional groups that confer its unique pharmacological properties. The key steps include cyclopropylmethylation, hydroxylation, and epoxidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of nalfurafine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into oral or intravenous preparations for clinical use .

Chemical Reactions Analysis

Types of Reactions

Nalfurafine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of nalfurafine, each with distinct pharmacological properties .

Scientific Research Applications

Nalfurafine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study kappa-opioid receptor agonism and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating pain and itch pathways, as well as its potential neuroprotective effects.

Medicine: Clinically used to treat uremic pruritus in hemodialysis patients and pruritus associated with chronic liver diseases. .

Industry: Utilized in the development of new therapeutic agents targeting the kappa-opioid receptor.

Mechanism of Action

Nalfurafine exerts its effects by selectively activating the kappa-opioid receptor, a G-protein-coupled receptor involved in modulating pain, itch, and mood. Upon binding to the receptor, nalfurafine induces a conformational change that activates downstream signaling pathways, leading to its antipruritic and analgesic effects. Unlike other kappa-opioid receptor agonists, nalfurafine does not produce hallucinogenic effects, making it a safer alternative for clinical use .

Comparison with Similar Compounds

Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and lack of central nervous system adverse effects. Similar compounds include:

U50,488H: Another kappa-opioid receptor agonist, but with a higher incidence of side effects like dysphoria and hallucinations.

Salvinorin A: A naturally occurring kappa-opioid receptor agonist with potent hallucinogenic properties.

Dynorphin: An endogenous kappa-opioid receptor agonist involved in modulating pain and stress responses.

Nalfurafine’s unique pharmacological profile makes it a valuable therapeutic agent with fewer side effects compared to other kappa-opioid receptor agonists .

Properties

IUPAC Name |

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZZHZMWIXFATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870006 |

Source

|

| Record name | N-[17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)

![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)

![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)

![13,16-Di(butan-2-yl)-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B13388500.png)

![4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13388502.png)